Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl substituent. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s worth noting that piperidine derivatives are often used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs . The interaction of these agonists with their targets could provide a hint about the potential mode of action of “Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate”.
Biochemical Pathways
Compounds containing piperazine rings have been reported to exhibit diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Pharmacokinetics
The compound’s molecular weight is 30636 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Piperidine derivatives are often used in the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound has a melting point of 69-70 °c and a boiling point of 4283±450 °C (Predicted) , which could potentially influence its stability under different environmental conditions.
Preparation Methods
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with N-Boc-4-iodopiperidine. . The reaction conditions include the use of chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethylacetamide. The reaction is carried out at room temperature for about 30 minutes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds .
Scientific Research Applications
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating diseases such as cancer, inflammation, and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
N-Boc-4-piperidineacetaldehyde: A related compound used as a reactant in the synthesis of various pharmaceuticals and organic compounds.
N-Boc-piperidine: Another derivative of piperidine with applications in organic synthesis and drug development.
The uniqueness of this compound lies in its combination of the Boc protecting group and the nitrophenyl substituent, which confer specific reactivity and stability properties .
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBHNXMRSXDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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